3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile
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Overview
Description
3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminophenol with benzaldehyde under acidic conditions to form the benzoxazole ring. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, followed by a nucleophilic substitution reaction to introduce the benzonitrile group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of optical brighteners and fluorescent dyes
Mechanism of Action
The mechanism of action of 3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound can also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
Benzimidazole: An analog with a nitrogen atom replacing the oxygen in the oxazole ring.
Benzothiazole: An analog with a sulfur atom replacing the oxygen in the oxazole ring.
Benzofuran: An analog without the nitrogen atom in the oxazole ring
Uniqueness
3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile is unique due to its combination of the benzoxazole ring with an ethenyl and benzonitrile group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c17-11-13-5-3-4-12(10-13)8-9-16-18-14-6-1-2-7-15(14)19-16/h1-10H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQOTTGJSAAKDQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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